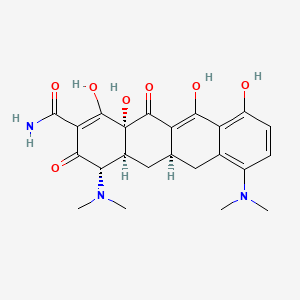

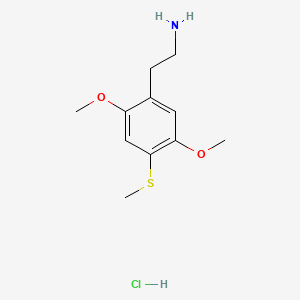

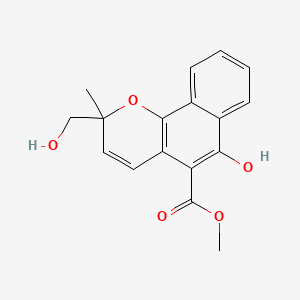

![molecular formula C21H22ClNO2 B592940 2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone CAS No. 1843184-37-1](/img/structure/B592940.png)

2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

JWH 203 N-(5-hydroxypentyl) metabolite is a chemical compound derived from JWH 203, which belongs to the phenylacetylindole family. This compound acts as a cannabinoid agonist, interacting with both central and peripheral cannabinoid receptors. It is primarily used in research and forensic applications to study the metabolism and effects of synthetic cannabinoids .

Wirkmechanismus

Target of Action

The primary targets of the JWH 203 N-(5-hydroxypentyl) metabolite are the central cannabinoid (CB1) and peripheral (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

JWH 203 N-(5-hydroxypentyl) metabolite acts as a cannabinoid (CB) agonist . It binds to the CB1 and CB2 receptors with Ki values of 8.0 and 7.0 nM, respectively . This binding triggers a series of biochemical reactions that lead to the compound’s analgesic effects .

Biochemical Pathways

It is known that the activation of cb1 and cb2 receptors can influence the release of various neurotransmitters, potentially affecting pain perception and other physiological processes .

Pharmacokinetics

It is expected to be a metabolite of jwh 203 that would be detectable both in serum and in urine .

Result of Action

The activation of CB1 and CB2 receptors by JWH 203 N-(5-hydroxypentyl) metabolite can lead to analgesic effects . .

Biochemische Analyse

Biochemical Properties

The JWH 203 N-(5-hydroxypentyl) metabolite interacts with the central (CB 1) and peripheral (CB 2) receptors . The nature of these interactions is through binding affinities, which are slightly more potent for the JWH 203 N-(5-hydroxypentyl) metabolite compared to the related 2’-methoxy compound JWH 250 .

Cellular Effects

The JWH 203 N-(5-hydroxypentyl) metabolite influences cell function by acting as a cannabinoid (CB) agonist . It binds to the CB 1 and CB 2 receptors, which are part of cell signaling pathways

Molecular Mechanism

The mechanism of action of the JWH 203 N-(5-hydroxypentyl) metabolite involves binding interactions with the CB 1 and CB 2 receptors . This binding can lead to the activation or inhibition of enzymes, potentially causing changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of JWH 203 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of JWH 203. The reaction typically requires specific conditions, including the use of appropriate solvents and catalysts to facilitate the hydroxylation process. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the laboratory or industrial setup .

Industrial Production Methods

Industrial production of JWH 203 N-(5-hydroxypentyl) metabolite involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet research-grade standards. The compound is usually formulated in methanol or other suitable solvents for distribution .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(5-Hydroxypentyl)-Metabolit von JWH-203 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann weiter oxidiert werden, um Carbonsäuren zu bilden.

Reduktion: Die Verbindung kann Reduktionsreaktionen unterzogen werden, um die Hydroxylgruppe zu modifizieren.

Substitution: Die Hydroxylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat zur Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid zur Reduktion und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um das gewünschte Reaktionsergebnis zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Carbonsäuren, reduzierte Alkohole und substituierte Derivate, abhängig von der spezifischen Reaktion und den verwendeten Bedingungen .

Wissenschaftliche Forschungsanwendungen

N-(5-Hydroxypentyl)-Metabolit von JWH-203 wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den folgenden Bereichen:

Chemie: Untersuchung der chemischen Eigenschaften und Reaktionen synthetischer Cannabinoide.

Biologie: Untersuchung der biologischen Wirkungen und des Metabolismus synthetischer Cannabinoide in verschiedenen Organismen.

Medizin: Erforschung potenzieller therapeutischer Anwendungen und toxikologischer Wirkungen.

Wirkmechanismus

Der Wirkmechanismus von N-(5-Hydroxypentyl)-Metabolit von JWH-203 beinhaltet seine Interaktion mit Cannabinoid-Rezeptoren. Die Verbindung bindet mit hoher Affinität an den zentralen Cannabinoid-Rezeptor (CB1) und den peripheren Cannabinoid-Rezeptor (CB2). Diese Bindung aktiviert die Rezeptoren, was zu verschiedenen physiologischen Wirkungen führt, darunter Analgesie und Modulation der Neurotransmitterfreisetzung. Zu den beteiligten molekularen Signalwegen gehören die Hemmung der Adenylatcyclase und die Aktivierung von Mitogen-aktivierten Proteinkinasen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

JWH 018: Ein weiteres synthetisches Cannabinoid mit ähnlichen Rezeptorbindungseigenschaften.

JWH 250: Eine verwandte Verbindung mit einer Methoxygruppe anstelle einer Hydroxylgruppe.

AM-2201: Ein synthetisches Cannabinoid mit einer Fluoropentylkette

Eindeutigkeit

N-(5-Hydroxypentyl)-Metabolit von JWH-203 ist aufgrund seiner spezifischen Hydroxylierung an der Pentylkette einzigartig, die sein Stoffwechselprofil und den Nachweis in biologischen Proben beeinflusst. Im Vergleich zu JWH 250 zeigt JWH 203 etwas stärkere Bindungsaffinitäten für die Cannabinoid-Rezeptoren, was es zu einer wertvollen Verbindung für die Forschung macht .

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO2/c22-19-10-4-2-8-16(19)14-21(25)18-15-23(12-6-1-7-13-24)20-11-5-3-9-17(18)20/h2-5,8-11,15,24H,1,6-7,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHPYWJZEUWQOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017574 |

Source

|

| Record name | JWH-203 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1843184-37-1 |

Source

|

| Record name | JWH-203 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B592862.png)